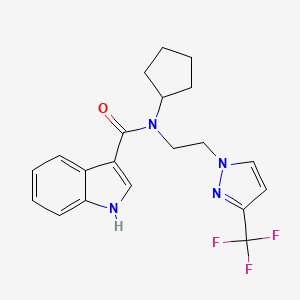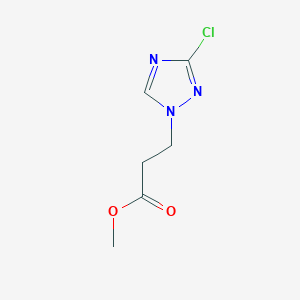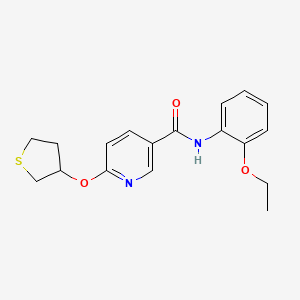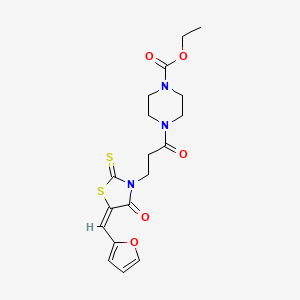
5-(4-Hydroxy-3-methoxyphenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Hydroxy-3-methoxyphenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a useful research compound. Its molecular formula is C15H13N3O2S and its molecular weight is 299.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Similar compounds such as apocynin, which also contains a4-hydroxy-3-methoxyphenyl group, have been found to inhibit NADPH oxidase activity
Mode of Action
The exact mode of action of this compound is currently unknown. Based on the structure and the known actions of similar compounds, it could potentially interact with its targets to prevent the production ofsuperoxide in human agranulocytes or neutrophilic granulocytes .
Biochemical Pathways
The inhibition of nadph oxidase activity, as seen in similar compounds, could affect pathways related tooxidative stress and inflammation .
Pharmacokinetics
A structurally similar compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (hmpa), has been studied in sprague-dawley rats . After oral administration, HMPA and its conjugates were detected in the bloodstream within 15 minutes . They were also detected in various organs 6 hours post-administration, indicating rapid metabolism and wide tissue distribution
Result of Action
The inhibition of nadph oxidase activity, as seen in similar compounds, could potentially result in a decrease inoxidative stress and inflammation .
Propriétés
IUPAC Name |
3-(4-hydroxy-3-methoxyphenyl)-4-phenyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-20-13-9-10(7-8-12(13)19)14-16-17-15(21)18(14)11-5-3-2-4-6-11/h2-9,19H,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDCPTIFEDXPFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NNC(=S)N2C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-4-[(3-phenyl-1-adamantyl)carbonyl]piperazine hydrochloride](/img/structure/B2996725.png)

![1-phenethyl-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2996727.png)
![N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-ethoxyacetamide](/img/structure/B2996730.png)
![Methyl N-(2-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2996733.png)
![tert-butyl N-[(1S,2R)-1-ethyl-2-hydroxy-propyl]carbamate](/img/structure/B2996734.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2996735.png)


![5-[(4-chlorophenoxy)methyl]-N-(4-methoxyphenyl)furan-2-carboxamide](/img/structure/B2996738.png)

![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2996744.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2996745.png)
